2,2-Difluorocyclohexane-1-carbonitrile
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Overview
Description
2,2-Difluorocyclohexane-1-carbonitrile is an organic compound with the molecular formula C7H9F2N It is characterized by the presence of two fluorine atoms attached to the cyclohexane ring and a nitrile group (-CN) at the first carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorocyclohexane-1-carbonitrile typically involves the fluorination of cyclohexane derivatives. One common method is the reaction of cyclohexanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms, followed by the conversion of the resulting difluorocyclohexane to the nitrile compound using cyanide sources such as sodium cyanide (NaCN) under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination processes using specialized fluorinating agents and reactors designed to handle the reactivity of fluorine compounds. The production process must ensure high purity and yield, often requiring multiple purification steps .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorocyclohexane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Difluorocyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluorocyclohexane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
2-Fluorocyclohexane-1-carbonitrile: Contains only one fluorine atom, leading to different chemical properties and reactivity.
Cyclohexane-1-carbonitrile: Lacks fluorine atoms, resulting in significantly different chemical behavior.
2,2-Difluorocyclohexane: Lacks the nitrile group, affecting its reactivity and applications.
Uniqueness
2,2-Difluorocyclohexane-1-carbonitrile is unique due to the combination of fluorine atoms and a nitrile group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2,2-difluorocyclohexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N/c8-7(9)4-2-1-3-6(7)5-10/h6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJPINRCFRGLSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C#N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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